2-Phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-Phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes pyrazole, pyridine, and benzoxazine moieties, making it a versatile scaffold for chemical modifications and functionalization.
Mechanism of Action
Target of Action
Similar compounds have been used in the photocatalytic reduction of co2 . The compound interacts with a photosensitizer and a sacrificial reductant under white light to catalyze this reaction .
Mode of Action
It’s worth noting that benzoxazines, a class of compounds to which this molecule belongs, are products of condensation between an amine, a phenol, and formaldehyde . They are used to produce thermoset resins or thermosetting polymers .
Biochemical Pathways
Benzoxazines can be prepared by a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . The resulting polymers have superior resistance to chemicals, low flammability, and excellent heat stability .
Action Environment
The action of 2-Phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be influenced by environmental factors such as light and temperature . For instance, the photocatalytic reduction of CO2 requires the presence of white light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminophenol with an aldehyde to form a benzoxazine intermediate, followed by cyclization with a pyrazole derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of catalysts, such as metal catalysts or ionic liquids, can further enhance the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the pyridine and benzoxazine rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals for catalytic hydrogenation and coupling reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
2-Phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and functionalizability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazine derivatives, pyrazole derivatives, and pyridine-containing heterocycles. Examples include:
Benzoxazole derivatives: Known for their antimicrobial and anticancer properties.
Pyrazole derivatives: Widely studied for their anti-inflammatory and analgesic activities.
Pyridine derivatives: Commonly used in pharmaceuticals and agrochemicals for their diverse biological activities.
Uniqueness
What sets 2-Phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine apart is its fused ring system, which combines the properties of benzoxazine, pyrazole, and pyridine moieties. This unique structure provides a versatile platform for chemical modifications, enabling the development of novel compounds with tailored properties for specific applications .
Properties
IUPAC Name |
2-phenyl-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-2-7-15(8-3-1)18-13-19-17-10-4-5-11-20(17)25-21(24(19)23-18)16-9-6-12-22-14-16/h1-12,14,19,21H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOBDBGCQQSYIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CN=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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